molecular formula C9H8F3NO2 B12251482 phenyl N-(2,2,2-trifluoroethyl)carbamate

phenyl N-(2,2,2-trifluoroethyl)carbamate

Cat. No.: B12251482
M. Wt: 219.16 g/mol
InChI Key: BAFCHDGEGUNIRS-UHFFFAOYSA-N
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Description

Phenyl N-(2,2,2-trifluoroethyl)carbamate is an organic compound characterized by the presence of a phenyl group attached to a carbamate moiety, which is further linked to a 2,2,2-trifluoroethyl group. This compound is notable for its unique chemical properties, primarily due to the trifluoroethyl group, which imparts significant electron-withdrawing effects. This makes it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(2,2,2-trifluoroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2,2,2-trifluoroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl N-(2,2,2-trifluoroethyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which phenyl N-(2,2,2-trifluoroethyl)carbamate exerts its effects is primarily through its interaction with various molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to the trifluoroethyl group, which imparts unique electron-withdrawing properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .

Biological Activity

Phenyl N-(2,2,2-trifluoroethyl)carbamate is a compound that has garnered attention for its potential biological activities. The incorporation of the trifluoroethyl group is known to enhance lipophilicity, which can significantly affect the compound's pharmacokinetics and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl moiety increases the compound's lipophilicity, facilitating membrane penetration and enhancing bioavailability. This characteristic is crucial for its potential use as a pharmaceutical agent.

Enzyme Inhibition

Research indicates that carbamates, including this compound, can act as inhibitors of serine hydrolases. Inhibitors of this enzyme class are significant in treating various diseases such as obesity and diabetes. Studies have shown that carbamates can selectively inhibit serine hydrolases in vivo, demonstrating minimal cross-reactivity with other proteins in mouse tissue proteomes .

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme Inhibition Selective inhibition of serine hydrolases; potential therapeutic applications in metabolic diseases.
Anticancer Activity Moderate activity against leukemia and non-small cell lung cancer in NCI-60 DTP Human Tumor Cell Lines.
Protein Interaction Interacts with various proteins leading to altered enzymatic activity.

Case Studies

  • Inhibition of Serine Hydrolases :
    A study employed activity-based protein profiling (ABPP) to assess the reactivity of various carbamates with serine hydrolases across mouse tissues. The findings indicated that this compound exhibited significant inhibition potency against monoacylglycerol lipase (MAGL), a key enzyme involved in lipid metabolism .
  • Anticancer Screening :
    The National Cancer Institute's screening program evaluated several trifluoroethyl-substituted ureas and carbamates for anticancer properties. This compound demonstrated moderate activity against certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
  • Proteomic Profiling :
    A proteome-wide profiling study identified diverse classes of carbamates that react selectively with serine hydrolases. This study highlighted the versatility of carbamates in developing selective inhibitors for therapeutic use .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

phenyl N-(2,2,2-trifluoroethyl)carbamate

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-13-8(14)15-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)

InChI Key

BAFCHDGEGUNIRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC(F)(F)F

Origin of Product

United States

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